
Peimisine
Overview
Description
Peimisine is a steroidal alkaloid primarily isolated from Fritillaria species, including Fritillaria taipaiensis and Fritillaria ussuriensis. It is recognized for its diverse pharmacological properties, such as anti-inflammatory, antioxidative, and antitumor activities . Quantitative studies reveal that this compound content in F. taipaiensis bulbs peaks at three years of growth (0.0230%–0.0660%) and declines thereafter . Structurally, this compound belongs to the jervine-type steroidal alkaloids, with a revised configuration confirmed via 2D-NMR and NOE techniques . Its bioactivity is linked to modulation of key signaling pathways, including NRF2/KEAP1, JNK/MAPK, and Jak–Stat, which regulate oxidative stress, apoptosis, and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ebeiensine can be synthesized through various chemical reactions involving the extraction of alkaloids from Fritillaria species. The process typically involves:
Extraction: The bulbs of Fritillaria are dried and powdered. The powder is then subjected to solvent extraction using ethanol or methanol.
Isolation: The extract is concentrated and subjected to chromatographic techniques to isolate Ebeiensine.
Purification: The isolated compound is further purified using recrystallization techniques.
Industrial Production Methods
Industrial production of Ebeiensine involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Ebeiensine undergoes several types of chemical reactions, including:
Oxidation: Ebeiensine can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Ebeiensine into its reduced forms.
Substitution: Ebeiensine can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of Ebeiensine, as well as substituted compounds with different functional groups .
Scientific Research Applications
Pharmacological Effects
-
Anti-inflammatory Properties :
- Peimisine has demonstrated significant anti-inflammatory effects in various studies. For instance, it was shown to ameliorate dextran sulfate sodium (DSS)-induced colitis by suppressing the Jak-Stat signaling pathway, which is crucial in inflammatory cytokine secretion and gut microbiota dysbiosis .
- In another study, this compound exhibited protective effects against cigarette smoke extract-induced oxidative damage and apoptosis in human lung epithelial cells, suggesting its potential use in treating chronic obstructive pulmonary disease (COPD) and related conditions .
-
Pulmonary Fibrosis Treatment :
- Research has established that this compound effectively alleviates pulmonary fibrosis induced by bleomycin in mice. The compound reduced collagen deposition and inflammatory cell infiltration in lung tissues, demonstrating a therapeutic effect comparable to that of pirfenidone, a standard treatment for pulmonary fibrosis .
- The study highlighted that this compound decreased the levels of inflammatory cytokines such as TGF-β1 and IL-2, further supporting its role in managing pulmonary conditions .
- Antioxidant Activity :
Pulmonary Fibrosis Model
A study involving a bleomycin-induced pulmonary fibrosis model in mice demonstrated that this compound significantly improved lung histopathology and reduced fibrosis scores compared to control groups. This study established this compound's efficacy as an antifibrotic agent through both in vivo and in vitro experiments .
Colitis Model
In a DSS-induced colitis model, this compound's administration resulted in decreased inflammatory cytokine levels and improved gut health markers. This suggests its potential application in treating ulcerative colitis and other inflammatory bowel diseases .
Data Summary
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Anti-inflammatory | Modulation of cytokines | Reduces inflammation markers in colitis models |
Pulmonary Fibrosis | ECM remodeling, EMT regulation | Alleviates fibrosis; comparable to pirfenidone |
Oxidative Stress | Antioxidant activity | Protects against oxidative damage in lung cells |
Mechanism of Action
Ebeiensine exerts its effects through multiple mechanisms:
Muscarinic M Receptor Antagonism: Ebeiensine acts as an antagonist of muscarinic M receptors, inhibiting their activity.
Angiotensin-Converting Enzyme Inhibition: Ebeiensine inhibits the activity of angiotensin-converting enzyme, leading to antihypertensive effects.
Induction of Apoptosis: Ebeiensine induces apoptosis in cancer cells by activating apoptotic pathways
Comparison with Similar Compounds
Structural and Functional Comparison
Ebeiedinone
- Structural Similarity: Both peimisine and ebeiedinone are isosteroidal alkaloids derived from Fritillariae Cirrhosae Bulbus (FCB) .
- Bioactivity: Oxidative Stress: At 20 µM, this compound reduces ROS levels by 35% in BEAS-2B cells exposed to cigarette smoke extract (CSE), while ebeiedinone achieves similar effects at 10 µM . Pathway Modulation: Both compounds inhibit CSE-induced apoptosis via NRF2/KEAP1 and JNK/MAPK pathways. However, this compound requires higher concentrations (≥40 µM) to significantly downregulate JNK phosphorylation .
Peimine, Peiminine, and Sipeimine
- Structural Differences : this compound has a lower partition coefficient (logP = 2.7) compared to peimine (logP = 4.1), peiminine (logP = 3.9), and sipeimine (logP = 4.4), influencing its absorption under colitis conditions .
Anti-Inflammatory Effects :
Compound Effect on Cytokines This compound Reduces IL-1β (6-fold), TNF-α (3-fold) Peiminine Reduces IL-6 (5-fold) - Pharmacokinetics : In colitis models, this compound’s elimination half-life remains stable, whereas peimine and peiminine exhibit shortened half-lives .
Koumine and Hupehenine
- Amyloid Inhibition : Like this compound, koumine and hupehenine inhibit α-synuclein fibril formation (Congo Red assay: λmax = 490 nm vs. 540 nm in controls) . In contrast, corydaline and rotundine fail to prevent β-sheet conformation .
Mechanistic Differences
Antioxidant Pathways
- This compound and ebeiedinone upregulate SOD and GSH/GSSG ratios while reducing MDA and 8-OHdG levels in CSE-exposed cells. However, this compound’s efficacy is concentration-dependent, requiring ≥20 µM to normalize KEAP1/NRF2 expression .
Antitumor Activity
- This compound induces G0/G1 phase arrest in A2780 ovarian cancer cells (48–72 h treatment), distinct from imperialine and verticinone, which primarily target S-phase arrest .
P-Glycoprotein (P-gp) Interaction
Pharmacokinetic and Extraction Variability
- Supercritical Fluid Extraction: this compound achieves optimal yield at 80% ethanol concentration, whereas peimine and peiminine require higher ethanol concentrations (83%–92%) .
- Colitis Impact: this compound’s systemic exposure decreases by 50% in colitis models due to intestinal barrier disruption, a phenomenon less pronounced in peimine and peiminine .
Data Tables
Table 1: Comparative Bioactivity of Fritillaria Alkaloids
Compound | Key Activity | Effective Concentration | Target Pathway |
---|---|---|---|
This compound | Reduces IL-1β, TNF-α | 25 µg/mL | Jak–Stat, NRF2/KEAP1 |
Ebeiedinone | Inhibits ROS, apoptosis | 10 µM | JNK/MAPK |
Peiminine | Reduces IL-6 | 25 µg/mL | NRF2/KEAP1 |
Koumine | Inhibits α-syn fibril formation | 1:20 (compound:α-syn) | β-sheet disruption |
Table 2: Pharmacokinetic Properties in Colitis Models
Compound | Elimination Half-Life (h) | logP |
---|---|---|
This compound | 12.3 (no significant change) | 2.7 |
Peimine | 6.1 (reduced by 50%) | 4.1 |
Peiminine | 5.8 (reduced by 45%) | 3.9 |
Biological Activity
Peimisine, a steroidal alkaloid primarily derived from the Fritillaria species, has garnered attention for its diverse biological activities. This article explores the various aspects of this compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is classified as a steroidal alkaloid, characterized by a complex ring structure that contributes to its biological activity. Its chemical formula is , and it exhibits a molecular weight of approximately 405.6 g/mol. The structural features of this compound facilitate various interactions within biological systems, influencing its pharmacological properties.
Pharmacological Activities
This compound has been studied for several pharmacological effects, including:
- Antitussive Activity : this compound has been shown to possess significant antitussive (cough-suppressing) effects. Research indicates that it can effectively reduce cough reflex in animal models, making it a candidate for treating respiratory conditions .
- Expectorant Effects : Alongside its antitussive properties, this compound also functions as an expectorant. This dual action aids in alleviating symptoms associated with respiratory infections by promoting mucus clearance .
- Neuroprotective Effects : Recent studies suggest that this compound may exhibit neuroprotective properties against oxidative stress-induced neuronal damage. This is particularly relevant in the context of neurodegenerative diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Modulation of Neurotransmitter Systems : this compound may influence neurotransmitter levels, particularly in the central nervous system, contributing to its neuroprotective effects.
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting cellular integrity and function .
Developmental Toxicity Evaluation
A study evaluated the developmental toxicity of this compound using embryonic stem cell (ESC) models. The findings indicated that while this compound exhibited some toxicity at higher concentrations, lower doses did not adversely affect embryonic development. This suggests a dose-dependent relationship that warrants further investigation into safe therapeutic levels .
Production by Endophytic Fungi
Research on the production of this compound by endophytic fungi isolated from Fritillaria species highlights its biosynthetic pathways. The endophytic fungus Fusarium sp. was found to produce this compound under specific cultivation conditions, indicating potential for biotechnological applications in sustainable production methods .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO3/c1-14-9-24-25(28-13-14)16(3)27(31-24)8-6-18-19(15(27)2)11-21-20(18)12-23(30)22-10-17(29)5-7-26(21,22)4/h14,16-18,20-22,24-25,28-29H,5-13H2,1-4H3/t14-,16+,17-,18+,20-,21-,22+,24+,25-,26+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYELXPJVGNZIGC-GKFGJCLESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC(=O)[C@H]6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10930647 | |
Record name | 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10930647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19773-24-1, 139893-27-9 | |
Record name | Peimisine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019773241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ebeiensine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139893279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10930647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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